molecular formula C18H17BrFNO2 B1324851 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone CAS No. 898791-80-5

4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone

Cat. No.: B1324851
CAS No.: 898791-80-5
M. Wt: 378.2 g/mol
InChI Key: JKBSHLNYGPEEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone (CAS: 34199-87-6) is a halogenated benzophenone derivative featuring a bromine atom at the 4-position, a fluorine atom at the 3-position, and a morpholinomethyl group at the 3'-position of the benzophenone scaffold. This compound is commercially available with a purity of 97% and is utilized in specialized chemical synthesis, particularly in pharmaceutical intermediates and materials science . Its structural complexity combines electron-withdrawing halogens (Br, F) and a polar morpholine moiety, which may enhance solubility in polar solvents and influence reactivity in crosslinking or photochemical applications .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBSHLNYGPEEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643092
Record name (4-Bromo-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-80-5
Record name (4-Bromo-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H17BrFNO2
  • Molecular Weight : 378.24 g/mol
  • IUPAC Name : (4-bromo-3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone

The compound's structure features:

  • A bromine atom at the para position.
  • A fluorine atom at the meta position relative to the carbonyl group.
  • A morpholinomethyl group attached to the benzene ring.

Chemistry

4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone serves as a crucial building block in organic synthesis. It participates in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of new compounds.
  • Oxidation and Reduction Reactions : It can undergo oxidation to form ketones or reduction to yield alcohols.
  • Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.

Biology

The compound exhibits notable biological activities, making it valuable in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies suggest it inhibits microbial growth, indicating potential applications in treating infections caused by resistant strains of bacteria and fungi.
    Microbial StrainMinimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL
  • Anticancer Activity : Research indicates that it can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound appears to induce apoptosis and alter cell cycle progression.
    Cell LineIC50 (µM)Apoptosis Rate (%)
    HeLa1540
    MCF-72035

Industry

In industrial applications, this compound is utilized in the production of various chemical products due to its reactivity and versatility. Its photochemical properties make it suitable for use in coatings and plastics.

In Vitro Analysis

In vitro studies have shown that treatment with this compound significantly reduces cell viability in cancer cell lines while increasing markers of apoptosis. For example, treatment of HeLa cells resulted in a notable increase in sub-G1 phase populations, indicating programmed cell death.

Antimicrobial Studies

Research on related compounds has demonstrated their effectiveness against resistant microbial strains. For instance, studies on morpholine derivatives have shown promising results in inhibiting tumor growth by targeting microtubule dynamics during cell division.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-bromo-3-fluoro-3'-morpholinomethyl benzophenone, highlighting differences in substituents, molecular formulas, and inferred properties based on available evidence:

Compound Name CAS Number Molecular Formula Key Substituents Potential Applications/Properties
This compound 34199-87-6 C₁₈H₁₈BrFNO₂ Br (4-), F (3-), morpholinomethyl (3'-) Photochemical crosslinking, pharmaceuticals
2-Fluoro-2'-morpholinomethyl benzophenone 898750-74-8 C₁₈H₁₈FNO₂ F (2-), morpholinomethyl (2'-) Material science (polarity-driven applications)
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine 2271442-93-2 C₁₃H₁₁BrF₄NO₂ Br (2-), F (6-), CF₃ (3-), morpholine High reactivity in trifluoromethylated drug intermediates
3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone 898783-01-2 C₁₉H₂₁BrN₂O Br (3'-), 4-methylpiperazinomethyl (2-) Enhanced solubility for bioactive compounds

Key Structural and Functional Differences:

In contrast, 2-fluoro-2'-morpholinomethyl benzophenone (CAS: 898750-74-8) lacks bromine, reducing its electron-withdrawing capacity and possibly limiting its utility in high-energy crosslinking processes .

Morpholine vs. Piperazine Derivatives: The morpholinomethyl group in the target compound provides moderate polarity and hydrogen-bonding capacity, whereas analogs like 3'-bromo-2-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-01-2) incorporate a piperazine ring, which may enhance solubility in aqueous media and alter pharmacokinetic profiles in drug design .

Trifluoromethylated Analogs :

  • The compound 4-[2-bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS: 2271442-93-2) includes a CF₃ group , which significantly increases lipophilicity and metabolic stability, making it preferable for agrochemical or medicinal chemistry applications .

Regulatory information for analogs varies; for example, trifluoromethylated derivatives often require specialized disposal protocols .

Biological Activity

4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, with the molecular formula C18H17BrFNO2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

The compound features a complex structure that includes a bromine atom, a fluorine atom, and a morpholinomethyl group attached to a benzophenone core. Its molecular weight is 378.24 g/mol. The presence of halogens and the morpholine group suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate activities related to cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Anticancer Potential

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, compounds in the same family have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. A study demonstrated that related compounds could inhibit cell proliferation effectively, with IC50 values ranging from 4.64 µM to 9.22 µM across different cell lines .

CompoundCell LineIC50 (µM)Observations
4-Bromo-3-fluoro...HeLa9.22Significant growth inhibition
4-Bromo-3-fluoro...MCF-78.47Increased cytotoxicity over time
BPUJurkat4.64Effective cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Studies on structurally similar compounds have shown reductions in pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models . This highlights the potential for therapeutic applications in inflammatory diseases.

Case Studies

  • Cytotoxicity Assessment : In vitro studies using MTT assays revealed that this compound significantly reduced the viability of cancer cells after 48 and 72 hours of treatment. The growth inhibition increased with prolonged exposure, indicating its potential as an effective anticancer agent.
  • Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with this compound led to cell cycle arrest in the sub-G1 phase in Jurkat cells, suggesting induction of apoptosis as a mechanism of action .

Research Applications

The compound is being investigated for various applications:

  • Medicinal Chemistry : As a potential lead compound for developing new anticancer drugs.
  • Biochemical Studies : To explore interactions with biomolecules and understand its mechanism at the molecular level.
  • Material Science : Utilized as a building block for synthesizing advanced materials due to its unique chemical properties.

Q & A

Q. What synthetic strategies are effective for preparing 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, and how can reaction conditions be optimized?

Methodological Answer: A plausible route involves sequential functionalization of benzophenone derivatives. For example:

Bromination/Fluorination: Start with a substituted benzophenone backbone. Bromination at the 4-position and fluorination at the 3-position can be achieved using reagents like NBS (N-bromosuccinimide) and Selectfluor, respectively, under controlled temperatures (e.g., 0–25°C) .

Morpholinomethyl Introduction: React the intermediate with morpholine via a Mannich-type reaction, employing formaldehyde as a linker. Optimize solvent polarity (e.g., DMF or THF) and pH to enhance nucleophilic substitution at the 3'-position .

Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor yields via HPLC .

Key Parameters: Reaction time, temperature, and stoichiometry of morpholine (excess may reduce side products).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and methylene protons from the morpholinomethyl group (δ 3.0–4.0 ppm). Use DEPT-135 to distinguish CH₂ groups .
    • ¹⁹F NMR: Confirm fluorine substitution at the 3-position (distinct chemical shift compared to para-fluorine) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected at ~393.04 Da) and isotopic patterns for bromine .
  • X-ray Crystallography: Resolve crystal structure to unambiguously confirm regiochemistry, if single crystals are obtainable .

Advanced Research Questions

Q. How do steric and electronic effects from the morpholinomethyl group influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

Methodological Answer: The morpholinomethyl group introduces steric hindrance near the bromine atom, potentially slowing transmetallation in Suzuki reactions. To address this:

  • Catalyst Screening: Use bulky ligands (e.g., SPhos or XPhos) to enhance catalytic activity. Pd(OAc)₂/XPhos systems have shown efficacy for hindered aryl bromides .
  • Solvent Optimization: Polar aprotic solvents (e.g., DME) improve solubility of boronic acid partners.
  • Kinetic Analysis: Monitor reaction progress via in situ ¹⁹F NMR to quantify rate differences compared to non-hindered analogs .

Data Contradiction Note: Conflicting reports on catalytic efficiency may arise from variations in Pd loading (0.5–5 mol%) or boronic acid nucleophilicity. Systematic screening is advised .

Q. What computational approaches can predict the regioselectivity of nucleophilic attacks on this compound’s benzophenone core?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices or electrostatic potential maps to identify electrophilic hotspots. For example, the 4-bromo position may exhibit higher electrophilicity than the 3-fluoro site due to resonance effects .
  • Molecular Dynamics (MD): Simulate solvent interactions to assess steric accessibility of the morpholinomethyl group.
  • Transition State Modeling: Compare activation energies for competing pathways (e.g., substitution at bromine vs. fluorine) using software like Gaussian or ORCA .

Validation: Cross-reference computational results with experimental kinetic data (e.g., Hammett plots) .

Q. How can contradictory spectral data (e.g., ¹³C NMR shifts) for structurally similar analogs be reconciled?

Methodological Answer:

  • Isomer Differentiation: Compare with analogs like 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (CAS 12798-51-5) to isolate substituent effects. Use 2D NMR (HSQC, HMBC) to assign quaternary carbons .
  • Solvent-Induced Shifts: Test in deuterated DMSO vs. CDCl₃; polar solvents may deshield aromatic carbons adjacent to fluorine .
  • Crystallographic Validation: Resolve discrepancies by correlating solution-phase NMR data with solid-state X-ray structures .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer:

  • Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Likely degradation pathways include hydrolysis of the morpholine ring or dehalogenation .
  • Storage Conditions: Store at –20°C under inert atmosphere (argon). Use amber vials to prevent photodegradation of the benzophenone core .
  • Stabilizers: Add radical scavengers (e.g., BHT) at 0.1% w/w to suppress oxidative side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.